molecular formula C18H21N7O2 B6537307 N-(4-ethoxyphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1060205-43-7

N-(4-ethoxyphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6537307
CAS No.: 1060205-43-7
M. Wt: 367.4 g/mol
InChI Key: GTZCNLZMTGISTG-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine-carboxamide moiety and an ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring distinguishes it from analogs with halogens (e.g., Cl, F) or methoxy groups. The triazolo-pyridazine scaffold is known for its bioactivity in neurological and oncological contexts, as seen in Lin28 inhibitors and anxiolytics .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-2-27-15-5-3-14(4-6-15)20-18(26)24-11-9-23(10-12-24)17-8-7-16-21-19-13-25(16)22-17/h3-8,13H,2,9-12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCNLZMTGISTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituted Phenyl Derivatives

Key Compounds:
Compound Name Substituent Molecular Formula Molecular Mass (g/mol) Key Applications/Properties Reference
N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide Cl C₁₆H₁₆ClN₇O 357.80 Potential anxiolytic activity
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) F C₂₁H₂₀FN₅O₂ 393.42 Antimicrobial/antitumor activity
Target Compound OCH₂CH₃ Likely C₁₈H₂₁N₇O₂ ~375.40 (estimated) Unspecified, likely CNS/oncology focus N/A
  • Structural Insights: The chloro-substituted analog (C₁₆H₁₆ClN₇O) has a lower molecular mass than the ethoxy derivative due to the lighter Cl atom vs. ethoxy group.

Core Heterocycle Modifications

Key Compounds:
Compound Name Core Structure Key Modifications Bioactivity Reference
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Triazolo-pyridazine + furan/thioether Enhanced π-π stacking for binding Antimicrobial
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4H-1,2,4-triazole Pyrrolo-thiazolo-pyrimidine + triazole Complex polycyclic structure Unknown, likely enzyme inhibition
Target Compound Triazolo-pyridazine + piperazine-carboxamide Piperazine enhances solubility and H-bonding Predicted CNS/oncology applications N/A
  • Functional Insights :
    • The piperazine-carboxamide linker in the target compound may improve solubility and receptor interaction compared to thioether or furan-containing analogs .
    • Polycyclic cores (e.g., pyrrolo-thiazolo-pyrimidine) often exhibit higher metabolic stability but synthetic complexity .

Pharmacological Profile Comparison

Key Compounds:
Compound Name Target/Activity Mechanism/Notes Reference
Lin28-1632 (N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Lin28 inhibition Promotes tissue regeneration via miRNA let-7
N-(3-(6-Methyltriazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Antimicrobial Moderate activity against Gram-positive bacteria
Target Compound Potential anxiolytic/oncology targets Ethoxy group may enhance blood-brain barrier penetration N/A
  • Mechanistic Insights: Methyl-substituted triazolo-pyridazines (e.g., Lin28-1632) show specificity for RNA-binding proteins, while carboxamide derivatives may target kinases or GPCRs .

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